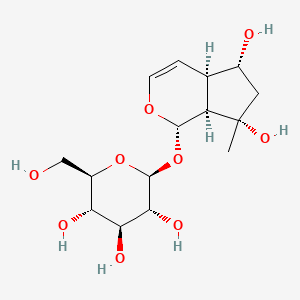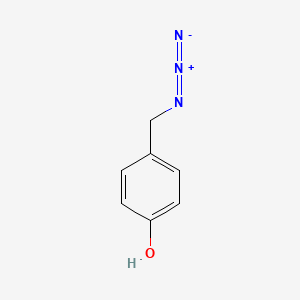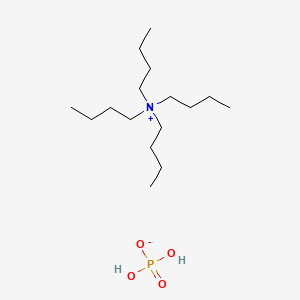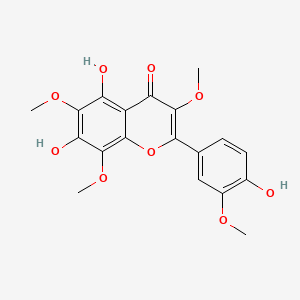
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): is an organic compound with the molecular formula C27H22O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two phenol groups attached to the fluorene core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of novel poly(arylene ether) , suggesting that it may interact with specific enzymes or receptors involved in polymer synthesis and modification.
Mode of Action
During its synthesis, brønsted acid catalysts protonate the carbonyl of a ketone to facilitate the addition of monophenol . This process also involves the addition of a second phenol, facilitated by the protonation of the hydroxyl of the intermediate produced from the nucleophilic addition of the ketone with the first phenol .
Biochemical Pathways
Given its role in the synthesis of poly(arylene ether) , it is likely that this compound influences the biochemical pathways related to polymer synthesis and modification.
Result of Action
It is known that this compound is used in the production of polyarylene ethers , suggesting that it may have significant effects on the synthesis and properties of these polymers.
Action Environment
The action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be influenced by various environmental factors. For instance, the synthesis of this compound involves the use of Brønsted acid catalysts and thiols, which can affect the reaction rate and the regioselectivity . Additionally, the storage temperature can impact the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) typically involves the reaction of fluorene with 2-methylphenol under specific conditions. One common method includes:
Starting Materials: Fluorene and 2-methylphenol.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol groups in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is used in the production of high-performance polymers, resins, and coatings due to its stability and unique properties.
Comparison with Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)bis(phenol): Lacks the methyl groups present in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol).
4,4’-(9H-Fluorene-9,9-diyl)bis(4-methylphenol): Similar structure but with methyl groups in different positions.
9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene: Another derivative with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its solubility and reactivity compared to other fluorene-based compounds.
Properties
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSREQIJYWLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451942 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88938-12-9 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

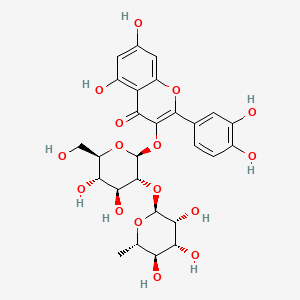
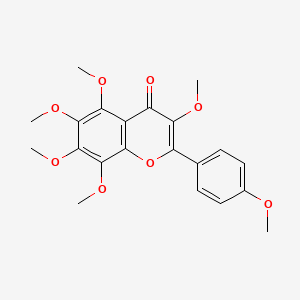
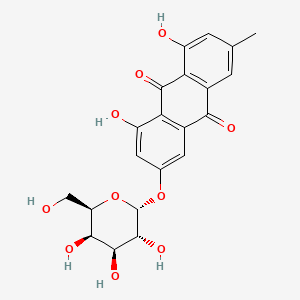
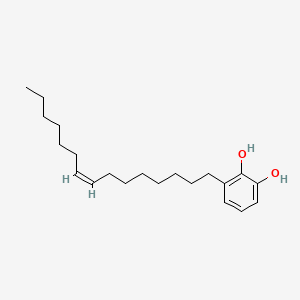
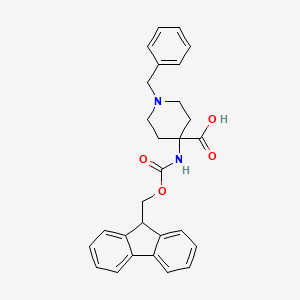
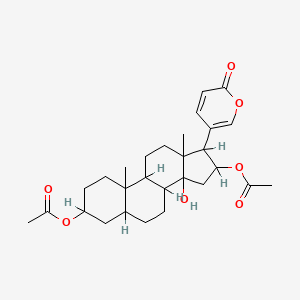
![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)
![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
